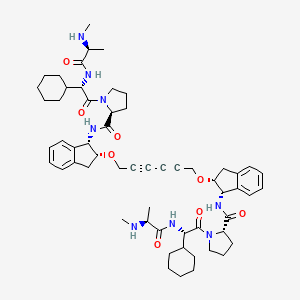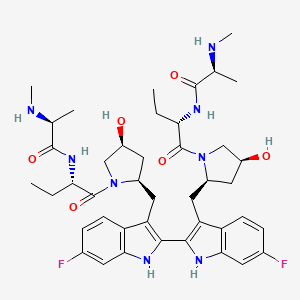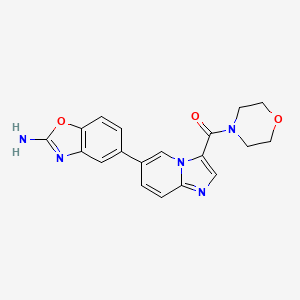
Serabelisib
Overview
Description
Serabelisib is a small molecule inhibitor that targets the phosphoinositide 3-kinase alpha isoform. It is currently under investigation for its potential use in treating various types of cancer, including solid tumors. The compound is known for its ability to inhibit the phosphoinositide 3-kinase pathway, which plays a crucial role in cell growth, proliferation, and survival .
Mechanism of Action
- Serabelisib is a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα) . PI3Kα is encoded by the PIK3CA gene and plays a crucial role in cell signaling pathways.
- Downstream Effects : This inhibition leads to reduced activation of AKT , a key player in cell survival and proliferation. Consequently, cell growth and survival pathways are dampened .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Serabelisib functions as an inhibitor of the PI3Kα enzyme, which is a critical component of the PI3K/AKT/mTOR signaling pathway. By inhibiting PI3Kα, this compound disrupts the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key step in the activation of the AKT signaling cascade. This inhibition leads to reduced activation of downstream signaling molecules, including AKT and mTOR, which are involved in cell growth and survival . This compound interacts with the ATP-binding site of PI3Kα, preventing its enzymatic activity and subsequent signaling events.
Cellular Effects
This compound has been shown to exert significant effects on various types of cells, particularly cancer cells. In hepatoma cells, this compound regulates pyroptosis, apoptosis, and migration through the PI3K/AKT/E-cadherin signaling pathway . It reduces cell proliferation, viability, and colony formation while increasing apoptosis and decreasing mitochondrial membrane potential . Additionally, this compound inhibits the migration and invasion of cancer cells by downregulating genes and proteins involved in the epithelial-mesenchymal transition (EMT) and upregulating those promoting apoptosis and pyroptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of the PI3Kα isoform. By binding to the ATP-binding site of PI3Kα, this compound prevents the phosphorylation of PIP2 to PIP3, thereby inhibiting the activation of the AKT signaling pathway . This inhibition leads to decreased phosphorylation of downstream targets such as mTOR, resulting in reduced cell growth, proliferation, and survival . This compound also affects gene expression by modulating the activity of transcription factors regulated by the PI3K/AKT/mTOR pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its inhibitory activity over extended periods . Long-term treatment with this compound leads to sustained inhibition of the PI3K/AKT/mTOR pathway, resulting in prolonged suppression of cell proliferation and survival .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has demonstrated dose-dependent inhibition of tumor growth and proliferation . Higher doses of this compound result in more pronounced antitumor effects, but they may also lead to increased toxicity and adverse effects . It is important to determine the optimal dosage that maximizes therapeutic efficacy while minimizing toxicity in animal models .
Metabolic Pathways
This compound is involved in the PI3K/AKT/mTOR signaling pathway, which regulates various metabolic processes in cells . By inhibiting PI3Kα, this compound affects the metabolism of glucose, lipids, and proteins . It reduces glucose uptake and glycolysis, leading to decreased energy production and cell growth . Additionally, this compound influences lipid metabolism by modulating the activity of enzymes involved in lipid synthesis and degradation . The compound also affects protein synthesis and degradation through its impact on mTOR signaling .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is an orally bioavailable compound that can be absorbed and distributed systemically . Within cells, this compound interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on the PI3K/AKT/mTOR pathway .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus, where it interacts with its target, PI3Kα . The compound’s activity and function are influenced by its localization within these compartments. This compound’s targeting signals and post-translational modifications may direct it to specific organelles or compartments, enhancing its inhibitory effects on the PI3K/AKT/mTOR pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of serabelisib involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield. The process also includes rigorous purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Serabelisib undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and thiols
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Serabelisib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the phosphoinositide 3-kinase pathway and its role in various cellular processes.
Biology: Employed in research to understand the molecular mechanisms of cell growth, proliferation, and survival.
Medicine: Investigated for its potential use in treating various types of cancer, including breast cancer, endometrial cancer, and ovarian cancer.
Industry: Utilized in the development of new therapeutic agents targeting the phosphoinositide 3-kinase pathway .
Comparison with Similar Compounds
Similar Compounds
Sapanisertib: Another inhibitor targeting the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin pathway.
Buparlisib: A pan-phosphoinositide 3-kinase inhibitor with a broader range of activity.
Alpelisib: A selective inhibitor of the phosphoinositide 3-kinase alpha isoform, similar to serabelisib
Uniqueness
This compound is unique in its high selectivity for the phosphoinositide 3-kinase alpha isoform, which reduces off-target effects and improves its safety profile. This selectivity makes it a promising candidate for targeted cancer therapy, particularly in cancers with mutations in the phosphoinositide 3-kinase alpha isoform .
Properties
IUPAC Name |
[6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c20-19-22-14-9-12(1-3-16(14)27-19)13-2-4-17-21-10-15(24(17)11-13)18(25)23-5-7-26-8-6-23/h1-4,9-11H,5-8H2,(H2,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGWHBSBBJNKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C3N2C=C(C=C3)C4=CC5=C(C=C4)OC(=N5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268454-23-4 | |
| Record name | Serabelisib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268454234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Serabelisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14935 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SERABELISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43J9Q56T3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Serabelisib?
A1: this compound is a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. [, , ] It exerts its anti-tumor activity by binding to and inhibiting PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is often dysregulated in various cancers, contributing to uncontrolled cell growth, survival, and metastasis. [, ]
Q2: What is the impact of this compound on cancer cells according to in vitro studies?
A2: Studies using liver cancer cell lines (HepG2 and HuH-6) demonstrated that this compound treatment resulted in:
- Reduced cell proliferation and viability: This was evident through decreased colony formation, slower proliferation rates measured by EdU assay, and reduced cell viability in CCK-8 assays. []
- Cell cycle arrest and apoptosis induction: this compound treatment led to a decrease in the number of cells in the G2 and S phases, indicating cell cycle arrest. Additionally, it increased the number of apoptotic bodies and the overall rate of apoptosis. []
- Inhibition of migration and invasion: this compound effectively reduced the migratory and invasive capabilities of the liver cancer cells. []
Q3: How does this compound affect the expression of genes and proteins related to cancer progression?
A3: Treatment with this compound led to the following changes in gene and protein expression:
- Downregulation of the PI3K/AKT signaling pathway: This confirmed the on-target activity of this compound. []
- Upregulation of apoptosis and pyroptosis-promoting genes: This supports the observed increase in apoptotic cell death. []
- Upregulation of genes that inhibit epithelial-mesenchymal transition (EMT): This explains the reduced migration and invasion observed in the in vitro studies. []
Q4: Has this compound been investigated in combination with other anti-cancer therapies?
A4: Yes, research has explored the synergistic potential of this compound in combination with other anti-cancer agents:
- Paclitaxel: Phase 1 trials have investigated the safety and efficacy of this compound in combination with Sapanisertib (a TORC 1/2 inhibitor) and Paclitaxel in patients with advanced ovarian, endometrial, or breast cancer. These studies suggest promising clinical activity and a manageable safety profile for the combination, particularly in patients with PI3K/AKT/mTOR pathway mutations. [, , ] Notably, clinical benefit was observed even in patients with prior resistance to Paclitaxel or mTOR inhibitors. []
- Canagliflozin: A Phase 1b/2 study is currently underway to evaluate the safety and efficacy of this compound in combination with Canagliflozin (a sodium-glucose co-transporter 2 inhibitor) in patients with advanced solid tumors. []
Q5: Are there any factors known to influence the pharmacokinetics of this compound?
A5: A clinical biopharmaceutics study in healthy subjects revealed that:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


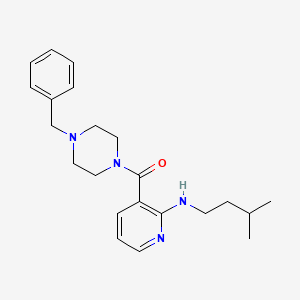
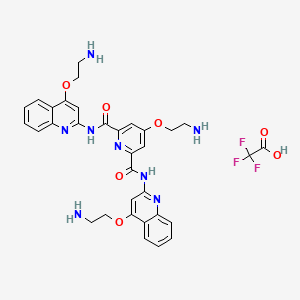
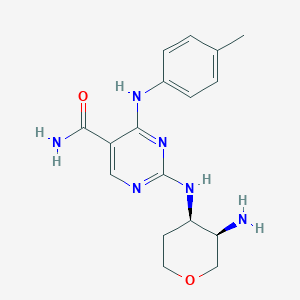
![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)
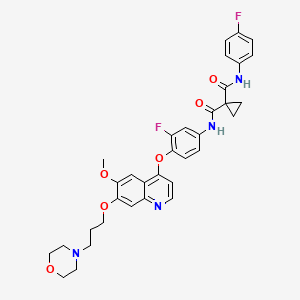

![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)
![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)

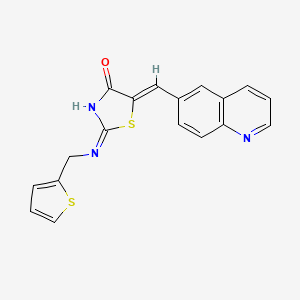
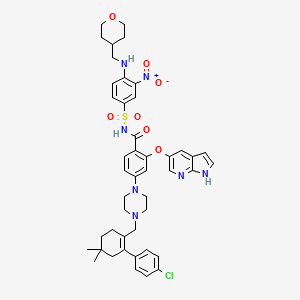
![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B612063.png)
